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molecular formula C6F12O2 B1360150 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride CAS No. 2062-98-8

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

Cat. No. B1360150
M. Wt: 332.04 g/mol
InChI Key: BCLQALQSEBVVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06803488B2

Procedure details

2.1 g of a mixture of (CF3)2CFOCOCF(CF3)OCF2CF2CF3 and (CF3)2CHOCOCF(CF3)OCF2CF2CF3 obtained in Example 1-2, was charged into a flask together with 0.02 g of NaF powder and heated at 120° C. for 10 hours in an oil bath, while stirring vigorously. At an upper portion of the flask, a reflux condenser having the temperature adjusted at 20° C. and a gas bag were installed in series. After cooling, 1.5 g of a liquid sample and 0.4 g of a gas sample were recovered. The gas sample and the liquid sample were respectively analyzed by GC-MS, whereby from the gas sample, the above-identified compound was confirmed to be the main product, and from the liquid sample, FCOCF(CF3)OCF2CF2CF3 was confirmed to be the main product. The yield of the above-identified compound to (CF3)2CFOCOCF(CF3)OCF2CF2CF3, was 71.2%, as calculated by GC. Further, from the liquid sample, FCOCF(CF3)OCF2CF2CF3 (0.7 g) was obtained.
[Compound]
Name
mixture
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
(CF3)2CFOCOCF(CF3)OCF2CF2CF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(CF3)2CHOCOCF(CF3)OCF2CF2CF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:12]([C:14]([O:20][C:21]([C:24]([C:27]([F:30])([F:29])[F:28])([F:26])[F:25])([F:23])[F:22])([C:16]([F:19])([F:18])[F:17])[F:15])=[O:13])(C(F)(F)F)(C(F)(F)F)F.C(OC(C(OC(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)F)=O)(C(F)(F)F)C(F)(F)[F:33].[F-].[Na+]>>[F:33][C:12]([C:14]([O:20][C:21]([C:24]([C:27]([F:30])([F:28])[F:29])([F:25])[F:26])([F:23])[F:22])([C:16]([F:18])([F:17])[F:19])[F:15])=[O:13] |f:2.3|

Inputs

Step One
Name
mixture
Quantity
2.1 g
Type
reactant
Smiles
Name
(CF3)2CFOCOCF(CF3)OCF2CF2CF3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(C(F)(F)F)(C(F)(F)F)OC(=O)C(F)(C(F)(F)F)OC(F)(F)C(F)(F)C(F)(F)F
Name
(CF3)2CHOCOCF(CF3)OCF2CF2CF3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(F)F)OC(=O)C(F)(C(F)(F)F)OC(F)(F)C(F)(F)C(F)(F)F
Name
Quantity
0.02 g
Type
reactant
Smiles
[F-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
adjusted at 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
1.5 g of a liquid sample and 0.4 g of a gas sample were recovered

Outcomes

Product
Name
Type
product
Smiles
FC(=O)C(F)(C(F)(F)F)OC(F)(F)C(F)(F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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